molecular formula C6H12O5 B570579 Fucose, L-, [6-3H] CAS No. 122760-10-5

Fucose, L-, [6-3H]

Cat. No.: B570579
CAS No.: 122760-10-5
M. Wt: 170.181
InChI Key: PNNNRSAQSRJVSB-IJCYHSTRSA-N
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Description

Fucose, L-, [6-3H] is a radiolabeled form of L-fucose, a deoxyhexose sugar. L-fucose is a monosaccharide that is a common component of many N- and O-linked glycans and glycolipids produced by mammalian cells . It is unique in having an L-configuration, whereas most naturally occurring sugars in mammals exist in the D-conformation . The radiolabeled version, Fucose, L-, [6-3H], is used extensively in biochemical and medical research to trace and study the metabolic pathways and functions of fucose in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Fucose, L-, [6-3H] involves the incorporation of tritium (3H) into the L-fucose molecule. This can be achieved through various synthetic routes, including chemical synthesis and enzymatic synthesis. One common method involves the use of tritiated water (3H2O) in the presence of a catalyst to introduce tritium into the fucose molecule .

Industrial Production Methods: Industrial production of L-fucose, including its radiolabeled form, often involves microbial fermentation. Engineered strains of Escherichia coli have been used to produce L-fucose with high productivity . The process includes the fermentation of a suitable carbon source, followed by extraction and purification of the L-fucose. The radiolabeling step is then performed to introduce tritium into the purified L-fucose.

Chemical Reactions Analysis

Types of Reactions: L-fucose undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form fucose acid or reduced to form fucitol .

Common Reagents and Conditions:

Major Products:

    Oxidation: Fucose acid

    Reduction: Fucitol

    Substitution: Fucosylated glycans and glycolipids

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

(2S,3R,4R,5S)-2,3,4,5-tetrahydroxy-6,6,6-tritritiohexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5+,6-/m0/s1/i1T3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNNRSAQSRJVSB-IJCYHSTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C(C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[3H]C([3H])([3H])[C@@H]([C@H]([C@H]([C@@H](C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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